N-(4-chlorobenzyl)formamide

Vue d'ensemble

Description

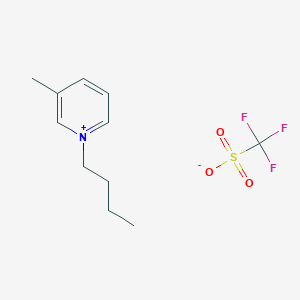

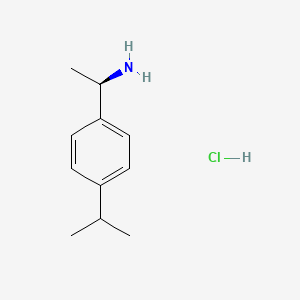

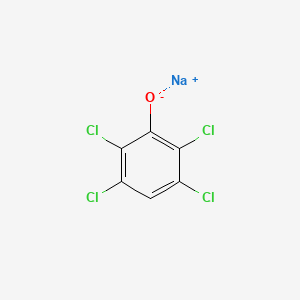

“N-(4-chlorobenzyl)formamide” is an organic compound with the formula C8H8ClNO. It is also known as 4-chloro-N-benzylformamide. The CAS number for this compound is 86386-67-6 .

Synthesis Analysis

A new series of four benzylformamide with chloro substitution were synthesized by a multicomponent reaction method . This study was based on an amidoalkylation reaction of aromatic-aldehyde, formamide, and formic acid at 150°C to give a good yield of benzylformamide .Molecular Structure Analysis

The molecular formula of “N-(4-chlorobenzyl)formamide” is C8H8ClNO . The average mass is 155.582 Da and the monoisotopic mass is 155.013794 Da .Chemical Reactions Analysis

The synthesis of “N-(4-chlorobenzyl)formamide” involves an amidoalkylation reaction of aromatic-aldehyde, formamide, and formic acid at 150°C .Physical And Chemical Properties Analysis

“N-(4-chlorobenzyl)formamide” is a solid at 20°C . The molecular weight of the compound is 169.61 g/mol.Applications De Recherche Scientifique

Multicomponent Reactions (MCRs) and Heterocycle Synthesis

N-(4-chlorobenzyl)formamide can be utilized in multicomponent reactions (MCRs) for the construction of heterocycles. Isocyanides, including this compound, have a long history in MCRs due to their versatility. They can form multiple bonds on the terminal carbon through concurrent addition reactions with electrophiles and nucleophiles. Researchers have explored in situ generation and capturing protocols to avoid environmental exposure and toxicity associated with isocyanides .

Antituberculosis Activity

Derivatives of N-(4-chlorobenzyl)formamide have shown potential antituberculosis activity. For instance, N-(2,4-dichlorobenzyl)formamide exhibited significant activity against tuberculosis. This suggests that the compound could be further investigated as an antituberculosis agent .

Medicinal Chemistry and Drug Development

N-(4-chlorobenzyl)formamide serves as an important intermediate in the synthesis of medicinally active compounds. Its unique structure and reactivity make it valuable for designing drug-like scaffolds. Researchers have explored its use in one-pot processes to create diverse molecular frameworks .

Organometallic Chemistry

Isocyanides, including N-(4-chlorobenzyl)formamide, act as stable divalent carbon nucleophiles. They are used as surrogates for toxic gaseous carbon monoxide (CO) in organometallic chemistry. Their reactivity has been harnessed in various synthetic transformations, including the formation of metal complexes and ligands .

Combinatorial Synthesis and Diversity-Oriented Synthesis

N-(4-chlorobenzyl)formamide participates in combinatorial syntheses and diversity-oriented synthesis. Isocyanide-based multicomponent reactions (IMCRs) allow the efficient generation of new products. These reactions have flexibility for variation, postmodification, and the creation of drug-like scaffolds .

Materials Science and Functional Group Chemistry

Isocyanides, including N-(4-chlorobenzyl)formamide, are used in materials science. Their electron-withdrawing properties enhance the acidity of adjacent α-carbon protons, enabling diverse reactivity. Researchers have explored their applications in functional group chemistry and the design of novel materials .

Orientations Futures

“N-(4-chlorobenzyl)formamide” has been studied for its potential antituberculosis activity . Among the derivatives, N-(2,4-dichlorobenzyl) formamide has shown the most potential antituberculosis activity up to 500.0 µg/mL . This suggests that “N-(4-chlorobenzyl)formamide” and its derivatives could be further explored for their potential in medical applications, particularly in the treatment of tuberculosis.

Mécanisme D'action

Target of Action

N-(4-chlorobenzyl)formamide is an important intermediate in the synthesis of medicinally active compounds . .

Mode of Action

It’s known that the compound is involved in reactions at the benzylic position . In these reactions, a free radical reaction occurs, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .

Biochemical Pathways

The compound is known to be involved in reactions at the benzylic position , which could potentially affect various biochemical pathways.

Result of Action

It’s known that the compound is an important intermediate in the synthesis of medicinally active compounds , suggesting that it may contribute to the therapeutic effects of these compounds.

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLAQBRNNOLMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457184 | |

| Record name | 4-chlorobenzylcarbamoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)formamide | |

CAS RN |

86386-67-6 | |

| Record name | 4-chlorobenzylcarbamoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[2-(4-Chlorophenyl)ethyl]hydroxylamine](/img/structure/B3057838.png)

![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)

![methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3057849.png)

![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)

![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)